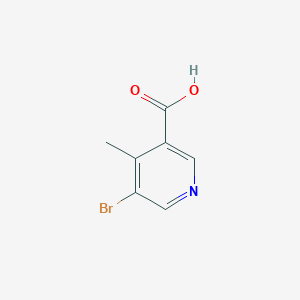

5-Bromo-4-methylnicotinic acid

Descripción

Significance of Pyridine (B92270) Carboxylic Acids as Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridine carboxylic acids, including nicotinic acid and its isomers, are fundamental building blocks in the realms of organic synthesis and medicinal chemistry. Their importance stems from the unique properties of the pyridine ring—an aromatic, electron-deficient heterocycle. This structure can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical for binding to biological targets like enzymes and receptors. nih.govdovepress.com The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.govdovepress.com

The versatility of the pyridine ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govdovepress.com This structural flexibility has led to the development of a vast number of drugs for treating a wide range of conditions, including cancer, inflammation, infections, and neurological disorders. nih.govdovepress.comnih.gov

Overview of Synthetic Strategies for Substituted Nicotinic Acids

The synthesis of substituted nicotinic acids is a well-established field in organic chemistry, with numerous strategies developed to introduce a variety of functional groups onto the pyridine ring. Common methods include:

Halogenation: The direct introduction of halogen atoms like bromine or chlorine onto the pyridine ring is a fundamental step. This is often achieved using reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Formylation and Cyclization: One-pot synthesis methods, such as the Vilsmeier reaction, can be employed to construct the substituted pyridine ring from acyclic precursors. nih.govacs.orgacs.org This strategy allows for the creation of highly substituted nicotinic acid derivatives in a single step. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. This enables the attachment of various aryl or alkyl groups to the pyridine scaffold. rsc.org

Metalation: Directed ortho-metalation followed by reaction with an electrophile is another key strategy for functionalizing the pyridine ring with high regioselectivity. scispace.com

These synthetic methodologies provide chemists with the means to create a diverse library of nicotinic acid derivatives for various research applications.

Research Context and Importance of 5-Bromo-4-methylnicotinic Acid and its Derivatives

This compound is a valuable research chemical due to its specific substitution pattern. The presence of a bromine atom at the 5-position and a methyl group at the 4-position on the nicotinic acid framework makes it a useful intermediate for the synthesis of more complex molecules. The bromine atom can be readily replaced by other functional groups through nucleophilic substitution or can participate in cross-coupling reactions, allowing for further molecular diversification.

While specific, large-scale applications of this compound are not widely documented in the public domain, its availability from chemical suppliers indicates its use in research and development, likely in the discovery phase for new pharmaceuticals or other specialty chemicals. apolloscientific.co.uklookchem.com Its structure lends itself to the exploration of structure-activity relationships in medicinal chemistry, where the effects of the bromo and methyl substituents on biological activity can be investigated.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 677702-58-8 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| InChI Key | RLENEIYXKWSGEX-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENEIYXKWSGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427647 | |

| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-58-8 | |

| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Methylnicotinic Acid

Reactivity of the Bromo Substituent

The bromine atom attached to the pyridine (B92270) ring is a versatile functional handle, enabling a range of transformations characteristic of aryl halides. Its reactivity is influenced by the electronic properties of the pyridine ring and the position of the substituents.

Nucleophilic Aromatic Substitution on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines bearing a halogen substituent. This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the leaving group. quimicaorganica.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack.

The mechanism involves the formation of a negatively charged intermediate, often called a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For pyridine systems, nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen), because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance structure. youtube.comstackexchange.com Attack at the C-3 position does not allow for this stabilization, making substitution at this position less favorable. stackexchange.com

In the case of 5-Bromo-4-methylnicotinic acid, the bromine is at the 5-position (meta to the nitrogen). Direct SNAr at this position is generally difficult. acs.org However, under certain conditions, such as the use of a strong base, isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate can occur, which then rapidly undergoes a more favorable SNAr reaction at the 4-position. nih.govrsc.org The relative reactivity of halogens as leaving groups in SNAr reactions where the initial addition is the rate-determining step typically follows the order F > Cl ≈ Br > I, a trend known as the "element effect". nih.gov

Interactive Table: Factors Influencing SNAr on Bromopyridines

| Factor | Influence on Reactivity | Rationale |

| Position of Bromine | C-2/C-4 > C-3 | Negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, increasing stability. youtube.comstackexchange.com |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN) enhance reactivity. | These groups further stabilize the negative charge of the intermediate complex. nih.gov |

| Nucleophile Strength | Stronger nucleophiles generally increase reaction rates. | A more potent nucleophile facilitates the initial attack on the electron-deficient ring. |

| Leaving Group Ability | For rate-determining addition, F > Cl ≈ Br > I. | The high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. nih.gov |

Role of Bromine in Oxidative Addition Steps of Transition Metal Catalysis

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions. A fundamental step in many of these catalytic cycles is the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0) or Ni(0)). illinois.edunih.gov This process involves the cleavage of the C-Br bond and the formation of two new bonds from the carbon and bromine to the metal, formally oxidizing the metal (e.g., from Pd(0) to Pd(II)). illinois.edu

This oxidative addition step is crucial for widely used reactions such as Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. rsc.org N-aryl-2-aminopyridines, for instance, are readily prepared by coupling anilines with 2-bromopyridines, showcasing the utility of the C-Br bond in forming C-N bonds. nih.gov The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl, which is opposite to that observed in SNAr reactions. libretexts.org

The mechanism of oxidative addition can be complex, potentially proceeding through concerted pathways, SNAr-like mechanisms, or radical pathways, depending on the metal, ligands, and substrate. nih.gov For palladium-catalyzed reactions, a concerted mechanism is often proposed. nih.gov The presence of the pyridyl group can also influence the reaction by coordinating with the metal center, which can assist in C-H bond functionalization and other transformations. nih.govresearchgate.net

Theoretical Studies on Halogen-Carbon Bond Activation and Cleavage

Theoretical and computational studies provide significant insight into the nature of the halogen-carbon bond and the mechanisms of its activation and cleavage. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, plays a role in molecular recognition and catalysis. nih.gov Computational studies on halogenated heteroaromatics help to understand these interactions.

Density functional theory (DFT) and other ab initio methods are used to model the energetics of reaction pathways, such as oxidative addition or nucleophilic substitution. mdpi.com These studies can elucidate the structure of transition states and intermediates, helping to explain observed reactivity and selectivity. For instance, theoretical analysis of halogen bonding in complexes of substituted pyridines with halogenated molecules shows that exchange-correlation energy is a substantial component of the total interaction energy, and that the electron density at the bond critical point is primarily derived from the halogen atom.

Studies on the cleavage of C-X bonds in various contexts, such as organometallic thorium(IV) complexes mediating C-N bond cleavage in pyridine rings, provide fundamental understanding of bond-breaking processes involving heteroaromatic systems. nih.gov Computational investigations into halogen bonding in organocatalysis highlight its potential as an alternative to hydrogen bonding for activating substrates. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 3-position of the pyridine ring is a site for a variety of chemical modifications, primarily involving reactions at the carbonyl carbon.

Derivatization to Esters and Amides

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For example, nicotinic acid can be refluxed with methanol (B129727) and concentrated sulfuric acid to produce methyl nicotinate (B505614). researchgate.netscholarsresearchlibrary.com Another method involves converting the carboxylic acid to a more reactive derivative, like an acid chloride, which then reacts with an alcohol. google.com

Amide formation can be accomplished by first converting the carboxylic acid to an acid chloride or by using coupling reagents (e.g., DCC, EDC) to facilitate the reaction with an amine. A historical method for producing nicotinamide (B372718) (nicotinic acid amide) involves the esterification of nicotinic acid followed by reaction with ammonia. google.com Nicotinamide itself is a crucial biological molecule, being a component of the coenzymes NAD and NADP. nih.govatamanchemicals.com

Interactive Table: Common Reagents for Carboxylic Acid Derivatization

| Reaction | Reagent(s) | Product | General Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Ester | Reflux |

| Esterification | Thionyl Chloride (SOCl₂), then Alcohol | Ester | Two-step process, often at room temperature for the second step. |

| Amidation | SOCl₂, then Amine (e.g., NH₃, RNH₂) | Amide | Two-step process. |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Typically performed in an organic solvent at room temperature. |

Carboxylation Reactions in Pyridine Synthesis

While this section pertains to the synthesis of pyridine carboxylic acids rather than the reactivity of this compound itself, it provides context for the formation of its core structure. The direct introduction of a carboxylic acid group onto a pyridine ring is a significant synthetic challenge. researchgate.net

Traditional methods often involve harsh conditions. researchgate.net However, modern synthetic methods have been developed for the site-selective carboxylation of pyridines. One innovative approach involves a C-H phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt using carbon dioxide (CO₂) at atmospheric pressure. chemistryviews.org This method allows for the selective functionalization at the C-4 position. chemistryviews.org

Electrochemical strategies have also emerged, enabling the direct carboxylation of N-heteroarenes with CO₂. researchgate.net By simply changing the type of electrochemical cell (divided vs. undivided), the regioselectivity of the carboxylation can be tuned to favor either the C-5 or C-4 position, respectively. researchgate.netazom.com Other synthetic routes to pyridine carboxylic acids include the oxidation of alkylpyridine precursors or decarboxylation of pyridine dicarboxylic acids. nih.govtandfonline.com For instance, 5-trifluoromethyl-3-pyridinecarboxylic acid has been synthesized via a route involving palladium-catalyzed carbonylation, hydrolysis, and selective decarboxylation. tandfonline.com

Reactivity of the Methyl Group at the Pyridine Ring

Selective Oxidation Processes

No studies detailing the selective oxidation of the methyl group of this compound have been found. While the oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation in organic chemistry, specific conditions, catalysts, and yields for the selective oxidation of the methyl group on this compound to an aldehyde or hydroxymethyl group are not documented.

Benzylic Functionalization Reactions

There is no available literature on the benzylic functionalization of the methyl group in this compound. Reactions such as halogenation, nitration, or the introduction of other functional groups at the benzylic position of this specific compound have not been reported.

Advanced Mechanistic Studies on Reaction Pathways

Kinetic Analysis of Rate-Determining Steps

No kinetic studies on the reactions involving the methyl group of this compound have been published. Consequently, there is no information regarding the rate-determining steps of any potential transformations.

Derivatization Strategies and Synthetic Applications of 5 Bromo 4 Methylnicotinic Acid

Synthesis of Diverse Ester and Amide Derivatives

The carboxylic acid group of 5-bromo-4-methylnicotinic acid is readily converted into a variety of ester and amide derivatives, which are often crucial intermediates for subsequent reactions or final products with specific biological activities.

Standard esterification procedures are employed to synthesize its corresponding esters. For instance, the reaction of this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst or using a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC), yields the respective methyl or ethyl esters. guidechem.com These ester derivatives, such as 5-Bromo-4-methyl-nicotinic acid methyl ester and 5-Bromo-2-methyl-nicotinic acid ethyl ester, are valuable intermediates in pharmaceutical synthesis. synblock.comnih.govchemicalbook.com

Similarly, the synthesis of amide derivatives is straightforward. Activation of the carboxylic acid, for example with 1,1'-carbonyldiimidazole, followed by reaction with a primary or secondary amine, such as ethylamine, efficiently produces the corresponding N-substituted amide. google.com This method has been successfully used to prepare compounds like 5-bromo-N-ethyl-4-methylnicotinamide, a key precursor for more complex molecular targets. google.comnih.gov

| Derivative Name | Molecular Formula | CAS Number | Application/Use |

|---|---|---|---|

| 5-Bromo-4-methyl-nicotinic acid methyl ester | C8H8BrNO2 | 1382847-91-7 | Pharmaceutical Intermediate |

| 5-Bromo-2-methyl-nicotinic acid ethyl ester | C9H10BrNO2 | 129477-21-0 | Pharmaceutical Intermediate |

| 5-bromo-N-ethyl-4-methylnicotinamide | C9H11BrN2O | Not Available | Intermediate in complex molecule synthesis |

Preparation of Novel Pyridine (B92270) Ring Systems and Fused Heterocycles

The strategic placement of reactive functional groups on the this compound scaffold enables its use in the construction of a variety of novel and complex heterocyclic systems. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, while the carboxylic acid and methyl groups can participate in cyclization reactions to form fused rings.

A significant application is in the synthesis of 5-bromo-7-azaindolin-2-one derivatives. In these syntheses, a related 5-bromo-pyrrolopyridinone core undergoes an Aldol condensation with various substituted pyrrole-carboxaldehydes. This reaction forms a new carbon-carbon bond and extends the conjugated system, yielding complex fused heterocycles with potential antitumor activity. nih.gov Examples of such synthesized compounds include (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide. nih.gov Although the starting material is not the nicotinic acid itself, this demonstrates a key strategy where the 5-bromopyridine moiety is a cornerstone for building fused systems. nih.govguidechem.comchemicalbook.compatsnap.compatsnap.com

Furthermore, the principles of constructing fused heterocycles such as thienopyridines are well-established. These often involve the cyclization of appropriately substituted pyridine precursors. For instance, reactions that build a thiophene (B33073) ring onto a pyridine core are common methods for creating thieno[3,2-c]pyridine (B143518) systems, which have shown potential as pharmacophores. google.commdpi.comnih.govsinfoochem.com

Role as a Key Intermediate in Complex Molecule Synthesis

The versatility of this compound and its derivatives makes them valuable intermediates in the multi-step synthesis of complex molecules, particularly in the fields of medicine and agriculture.

Precursor in Pharmaceutical Research and Drug Discovery

The 5-bromo-4-methylpyridine core is a recurring motif in a range of biologically active compounds, serving as a foundational piece in the assembly of complex pharmaceutical agents.

The 5-bromo-4-methylpyridine framework is a key structural component in the synthesis of certain antiviral agents. A notable example is its role as a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. nih.gov Research has demonstrated the continuous synthesis of 2-bromo-4-methylnicotinonitrile, a direct derivative of the title compound's scaffold, as a strategic intermediate for Nevirapine production. nih.gov This highlights the importance of the 5-bromo-4-methylpyridine core in constructing drugs for HIV treatment. nih.govnih.govvcu.edunih.govgoogle.comresearchgate.netresearchgate.netsemanticscholar.org

This compound is a valuable precursor for the synthesis of analogs of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent intracellular calcium-releasing second messenger. nih.govacs.org A powerful chemoenzymatic approach is often used, where enzymes such as Aplysia californica ADP-ribosyl cyclase catalyze a base-exchange reaction. In this process, the nicotinamide (B372718) group of NADP is replaced by a substituted nicotinic acid, such as this compound, to generate the corresponding NAADP analog. nih.govacs.orgmobt3ath.com These analogs are crucial chemical biology tools for studying NAADP-mediated calcium signaling pathways and for the identification and characterization of the NAADP receptor. nih.govacs.orgdntb.gov.uamdpi.com

| Application Area | Target Molecule Class | Synthetic Strategy |

|---|---|---|

| Antiviral (HIV) | Nevirapine Intermediate (2-bromo-4-methylnicotinonitrile) | Multi-step synthesis involving Knoevenagel condensation and cyclization. |

| Chemical Biology | NAADP Analogs | Enzyme-catalyzed base-exchange reaction with NADP. |

Building Block for Agrochemicals

The nicotinic acid scaffold is a well-established pharmacophore in the agrochemical industry. Derivatives of nicotinic acid, known as picolinates, are a significant class of synthetic auxin herbicides used for broad-spectrum weed control. nih.govmdpi.comresearchgate.netgoogleapis.comgoogle.com The structural features of this compound make it an attractive starting point for the synthesis of new herbicidal compounds.

Additionally, nicotinamide derivatives have been explored for their fungicidal properties. Research into N-(thiophen-2-yl) nicotinamides, synthesized from the corresponding nicotinic acids, has shown promising fungicidal activity against various plant pathogens, including cucumber downy mildew. mdpi.com The combination of the nicotinamide core with other heterocyclic moieties, like thiophene, is a recognized strategy for discovering novel agricultural fungicides. mdpi.comnih.govmdpi.com This indicates a strong potential for this compound to serve as a key building block in the development of new-generation fungicides. mdpi.com

Contributions to Diversity-Oriented Synthesis (DOS) and Molecular Complexity Generation.

This compound serves as a valuable scaffold in the realm of Diversity-Oriented Synthesis (DOS), a strategy focused on the efficient creation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group on the pyridine ring allows for a multitude of derivatization pathways, enabling the generation of extensive and varied chemical libraries.

The bromine atom at the 5-position is a key functional handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the coupling of this compound with a wide array of building blocks, leading to a significant increase in molecular complexity and diversity.

Key Cross-Coupling Strategies for Derivatization:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-scaffold with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl substituents at the 5-position of the nicotinic acid ring. The versatility of commercially available boronic acids makes this a powerful tool for generating large libraries of compounds with diverse electronic and steric properties.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling this compound with terminal alkynes. The resulting alkynyl-substituted nicotinic acid derivatives can serve as versatile intermediates for further transformations, such as cycloadditions or reductions, further expanding the accessible chemical space.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 5-position. This is a crucial strategy for synthesizing libraries of N-arylated and N-heteroarylated nicotinic acid derivatives, which are common motifs in biologically active compounds.

The carboxylic acid group at the 3-position provides another point for diversification. Standard amide bond formation reactions with a diverse set of amines can be employed to generate large amide libraries. Furthermore, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, each providing a new branch for further synthetic exploration.

The methyl group at the 4-position, while less reactive for direct coupling, influences the electronic properties and steric environment of the pyridine ring, which can impact the reactivity and selectivity of the other functional groups.

By systematically applying these derivatization strategies in a combinatorial fashion, large and diverse libraries of compounds based on the this compound scaffold can be efficiently synthesized. This approach is central to DOS, as it allows for the rapid exploration of a vast chemical space to identify novel molecules with desired biological activities.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions for DOS

| Reaction Type | Coupling Partner | Bond Formed | Potential for Diversity |

| Suzuki-Miyaura | Boronic Acids/Esters | C-C | High (Aryl, Heteroaryl, Alkyl, Vinyl) |

| Sonogashira | Terminal Alkynes | C-C (triple bond) | Moderate to High |

| Buchwald-Hartwig | Amines | C-N | High (Primary and Secondary Amines) |

Isotope Labeling Strategies for Mechanistic and Metabolic Pathway Elucidation.

Isotope labeling of this compound with stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) is a powerful technique for elucidating reaction mechanisms and tracing metabolic pathways. The incorporation of these heavier isotopes into the molecule allows for its detection and quantification by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Isotopically Labeled this compound:

The synthesis of isotopically labeled this compound can be achieved through various strategies, depending on the desired position of the label. For instance, to introduce a ¹³C label into the carboxylic acid group, a synthetic route could employ a ¹³C-labeled cyanide source in a key step of building the nicotinic acid ring or by introducing the carboxyl group via carboxylation with ¹³CO₂. Labeling of the pyridine ring itself can be more challenging and may require the use of specifically labeled precursors in a de novo ring synthesis.

Applications in Mechanistic Elucidation:

In the study of reaction mechanisms, isotopically labeled this compound can be used to track the fate of specific atoms throughout a chemical transformation. For example, by using a ¹³C-labeled carboxyl group, one can determine if this group is retained, lost, or rearranged during a reaction. This information is invaluable for understanding the intricate steps of a reaction pathway, identifying intermediates, and validating proposed mechanisms.

Applications in Metabolic Pathway Elucidation:

When studying the metabolic fate of this compound or its derivatives in biological systems, isotope labeling is an indispensable tool. By administering a labeled version of the compound to a cell culture or an organism, researchers can trace its uptake, distribution, metabolism, and excretion.

Tracing Metabolic Transformations: Mass spectrometry can be used to identify metabolites by detecting the mass shift corresponding to the incorporated isotope. This allows for the identification of downstream products and the elucidation of the biochemical pathways involved in the compound's metabolism.

Quantifying Metabolic Flux: By measuring the rate of incorporation of the isotope into various metabolites over time, it is possible to quantify the flux through different metabolic pathways. This provides a dynamic view of how the compound is processed by the biological system.

Identifying Drug Targets: Understanding the metabolic pathways that a drug candidate is involved in can provide insights into its mechanism of action and potential off-target effects.

For instance, a ¹³C-labeled this compound derivative could be used to investigate its potential role as a precursor in the biosynthesis of other molecules or to identify the enzymes responsible for its degradation.

Interactive Data Table: Isotope Labeling in Scientific Investigation

| Isotope | Technique | Application | Information Gained |

| ¹³C | MS, NMR | Mechanistic Studies | Fate of carbon atoms, reaction intermediates |

| ¹³C | MS, NMR | Metabolic Studies | Identification of metabolites, metabolic flux |

| ¹⁵N | MS, NMR | Mechanistic Studies | Fate of nitrogen atom in the pyridine ring |

| ¹⁵N | MS, NMR | Metabolic Studies | Nitrogen metabolism, pathway elucidation |

| ²H (D) | MS, NMR | Mechanistic Studies | Kinetic isotope effects, reaction mechanisms |

| ²H (D) | MS, NMR | Metabolic Studies | Drug metabolism, pharmacokinetic studies |

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. The ¹H NMR spectrum of 5-Bromo-4-methylnicotinic acid displays characteristic signals that correspond to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group.

The spectrum is expected to show three distinct signals:

A singlet corresponding to the methyl group (–CH₃) protons.

Two singlets corresponding to the two protons on the pyridine ring (H-2 and H-6).

Analysis of an experimental spectrum reveals peaks consistent with this structure. The proton attached to carbon 2 (H-2) and the proton at carbon 6 (H-6) are in different environments, resulting in separate signals. The methyl group protons at position 4 also appear as a distinct singlet. The acidic proton of the carboxylic acid group is often broad and may not be observed clearly or could be exchanged with deuterium (B1214612) if a deuterated solvent like DMSO-d₆ is used.

Interactive Data Table: ¹H NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is interpreted from representative spectra.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.9 | Singlet | 1H |

| H-6 | ~8.7 | Singlet | 1H |

| -CH₃ | ~2.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the characterization of the carbon skeleton. The molecule contains seven carbon atoms in unique chemical environments, and therefore, seven distinct signals are expected in the ¹³C NMR spectrum.

The expected chemical shifts for the carbons are influenced by their local electronic environment.

The carboxylic acid carbon (–COOH) is highly deshielded and appears furthest downfield.

The five carbons of the pyridine ring appear in the aromatic region, with their specific shifts determined by the substituents (–Br, –CH₃, –COOH). The carbon bearing the bromine atom (C-5) is significantly affected by the halogen's electronegativity and heavy atom effect.

The methyl group carbon (–CH₃) is shielded and appears furthest upfield.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming molecular structure by identifying long-range couplings between protons and carbons (typically over two to four bonds). raco.cat This is particularly useful for connecting different parts of a molecule and for assigning quaternary carbons (carbons with no attached protons). nih.gov

For this compound, an HMBC experiment would provide crucial connectivity data:

Methyl Group Correlations: A strong correlation would be observed between the protons of the methyl group (at C-4) and the carbons at positions 3, 4, and 5. This confirms the placement of the methyl group on the pyridine ring.

Aromatic Proton Correlations: The proton at H-2 would show correlations to C-3 and C-4, while the proton at H-6 would show correlations to C-5 and C-4.

Carboxylic Acid Group Confirmation: Correlations between the aromatic proton at H-2 and the carboxylic carbon (C-7) would confirm the position of the carboxyl group relative to the ring nitrogen.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₇H₆BrNO₂) is 214.95819 Da. uni.lu HRMS analysis would yield an experimental mass that closely matches this theoretical value, confirming the elemental composition. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity. miamioh.edu

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇BrNO₂]⁺ | 215.96547 |

| [M+Na]⁺ | [C₇H₆BrNNaO₂]⁺ | 237.94741 |

In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is characteristic of aromatic carboxylic acids and bromo-substituted compounds. miamioh.edulibretexts.org

Plausible fragmentation pathways include:

Loss of a hydroxyl radical (•OH): The molecular ion may lose an •OH group from the carboxylic acid moiety, resulting in a fragment ion with an m/z corresponding to [M-17]⁺.

Loss of a carboxyl radical (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid group can lead to the loss of a •COOH radical, yielding a fragment at [M-45]⁺.

Loss of a bromine atom (•Br): The carbon-bromine bond can break, leading to the loss of a bromine radical and a fragment ion at [M-79/81]⁺.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion can occur, particularly in certain ionization modes, producing a fragment at [M-44]⁺.

The relative abundance of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. The carboxylic acid group would exhibit a strong, broad absorption band for the O-H stretch, typically in the range of 3300-2500 cm⁻¹. Additionally, a sharp, intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be anticipated around 1700 cm⁻¹.

The aromatic pyridine ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹, but its identification can sometimes be challenging due to overlapping peaks.

A hypothetical table of the expected major IR absorption bands for this compound is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Methyl) | ~2950 | Medium |

| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1600-1400 | Medium to Strong |

| C-Br | <800 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The pyridine ring in this compound, being an aromatic system, is expected to absorb UV radiation. The presence of the carboxylic acid and bromine substituents on the ring will influence the wavelength of maximum absorption (λmax).

Generally, nicotinic acid derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically more intense. The exact λmax would need to be determined experimentally, but it is expected to be in the UV region, likely between 200 and 300 nm. The solvent used for the analysis can also affect the position and intensity of the absorption bands.

Chromatographic Techniques for Purity Assessment and Separation.

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, a polar stationary phase such as silica (B1680970) gel would be suitable, given the polar nature of the carboxylic acid group.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetic acid) is typically used. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a compound like this compound, a mobile phase containing a small amount of a polar solvent would likely be required to achieve an optimal Rf value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, as the pyridine ring is UV-active, or by using staining agents.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would be appropriate. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter for identification under specific chromatographic conditions. A diode-array detector (DAD) or a UV detector set at the λmax of the compound can be used for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique provides not only the retention time but also the mass-to-charge ratio (m/z) of the compound, which allows for highly specific and sensitive detection and structural confirmation. For this compound (molecular weight: 216.03 g/mol ), the mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 217.04 or the deprotonated molecule [M-H]⁻ at an m/z of approximately 214.02, depending on the ionization mode used (positive or negative ion mode). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 m/z units, further confirming the presence of a bromine atom in the molecule.

A summary of typical HPLC and LC-MS parameters for the analysis of this compound is provided below.

| Parameter | HPLC | LC-MS |

| Column | Reversed-phase (e.g., C18) | Reversed-phase (e.g., C18) |

| Mobile Phase | Water/Acetonitrile or Methanol (with acid) | Water/Acetonitrile or Methanol (with acid) |

| Detection | UV/DAD | Mass Spectrometry (e.g., ESI) |

| Ionization Mode | N/A | Positive or Negative |

| Expected m/z | N/A | [M+H]⁺ ≈ 217.04, [M-H]⁻ ≈ 214.02 |

Computational Chemistry and Theoretical Studies on 5 Bromo 4 Methylnicotinic Acid

Prediction of Spectroscopic ParametersComputational methods are also used to predict various spectroscopic parameters. For instance, theoretical calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

While the computational frameworks to perform these analyses are well-established, their specific application to 5-Bromo-4-methylnicotinic acid has not been documented in the current body of scientific literature. Therefore, detailed research findings, data tables, and specific predictions regarding its electronic and molecular properties from a computational standpoint are not available. The exploration of this compound through these theoretical methods presents a clear opportunity for future research endeavors in the field of computational chemistry.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Pathways for 5-Bromo-4-methylnicotinic Acid

While classical methods for the synthesis of nicotinic acid derivatives exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to this compound and its analogs. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions.

Future synthetic endeavors could explore the following:

Enzymatic and Biocatalytic Approaches: Leveraging the power of biocatalysts could lead to more environmentally friendly and highly selective synthetic methods. frontiersin.org The industrial production of nicotinic acid has already seen a shift towards biocatalytic processes. frontiersin.org Research into enzymes that can selectively functionalize the pyridine (B92270) ring could provide a direct and efficient route to this compound.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the bromo or methyl group onto a pre-existing nicotinic acid scaffold would offer significant advantages in terms of efficiency and the rapid generation of analogs for screening purposes.

Continuous Flow Synthesis: The application of continuous flow technology could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of this compound.

Photoredox Catalysis: Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids. princeton.eduprinceton.edu Future research could explore the direct bromination or methylation of nicotinic acid derivatives using these light-mediated methods.

A comparison of potential synthetic strategies is outlined in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Halogenation | Established methodology | Often requires harsh reagents and can lack regioselectivity |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly frontiersin.org | Enzyme discovery and optimization can be time-consuming |

| Late-Stage C-H Functionalization | Atom economy, rapid access to derivatives | Achieving high regioselectivity on a complex scaffold |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs and optimization of flow parameters |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance princeton.eduprinceton.edu | Catalyst cost and optimization of light source and reaction setup |

Exploration of Undiscovered Reactivity and Transformative Potential of the Compound

The inherent reactivity of the functional groups present in this compound offers a rich landscape for chemical transformations and the synthesis of novel molecular architectures.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.comnih.govnih.gov These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of diverse libraries of compounds for biological screening or materials science applications. The development of novel palladium-based catalysts with pyridine-containing ligands has shown high efficiency in such transformations. nih.govacs.org

Functionalization of the Methyl Group: The methyl group at the 4-position, while generally less reactive than the bromo group, can also be a site for further functionalization. chemicalforums.com For instance, it could potentially be halogenated or oxidized to an aldehyde or carboxylic acid, providing another point of diversification.

Reactivity of the Pyridine Ring: The pyridine ring itself can undergo various transformations. The nitrogen atom can be N-alkylated or N-oxidized, which can modulate the electronic properties of the ring and influence its reactivity in subsequent reactions. wikipedia.org Furthermore, the pyridine ring can act as a ligand in coordination chemistry. youtube.com

The transformative potential of this compound as a building block is summarized below:

| Functional Group | Potential Transformations | Resulting Structures |

| 5-Bromo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille couplings nih.govmdpi.comnih.govnih.gov | Biaryls, styrenes, alkynes, arylamines, organostannanes |

| 4-Methyl | Radical halogenation, oxidation chemicalforums.com | Halomethylpyridines, pyridine-4-carbaldehydes, pyridine-4-carboxylic acids |

| 3-Carboxylic Acid | Esterification, amidation, reduction | Esters, amides, hydroxymethylpyridines |

| Pyridine Nitrogen | Alkylation, oxidation wikipedia.org | N-alkylpyridinium salts, pyridine-N-oxides |

Identification of New Applications in Emerging Fields such as Materials Science or Advanced Catalysis

The unique structural features of this compound make it a promising candidate for applications beyond its potential use as a pharmaceutical intermediate.

Materials Science: Pyridine-dicarboxylic acids are well-established building blocks for the construction of metal-organic frameworks (MOFs). rsc.orgrsc.orgacs.orgresearchgate.netacs.org These materials have potential applications in gas storage, separation, and catalysis. The presence of the bromo and methyl groups on the pyridine ring of this compound could be used to fine-tune the properties of the resulting MOFs, such as their pore size, stability, and catalytic activity. The bromine atom, in particular, could serve as a site for post-synthetic modification of the MOF structure.

Advanced Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by the substituents on the ring. This compound could be explored as a ligand for various catalytic reactions. The carboxylic acid group could also be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. rsc.org

Potential applications in these emerging fields are highlighted below:

| Field | Potential Application | Role of this compound |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) rsc.orgrsc.orgacs.orgresearchgate.netacs.org | The pyridine and carboxylic acid groups can coordinate to metal ions, while the bromo and methyl groups can modify the framework's properties. |

| Advanced Catalysis | Ligand for homogeneous catalysis researchgate.net | The pyridine nitrogen can coordinate to a metal center, influencing the catalyst's activity and selectivity. |

| Advanced Catalysis | Precursor for heterogeneous catalysts rsc.org | The carboxylic acid can be used to immobilize the molecule on a solid support. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-methylnicotinic acid, and how do reaction conditions impact yield?

- The compound is synthesized via hydrolysis of intermediates under alkaline conditions. For example, a related brominated nicotinic acid derivative (2-Bromo-4-methylnicotinic acid) was prepared using 10% NaOH, achieving an 87% yield . Researchers should optimize reaction time, temperature, and stoichiometry to minimize side reactions (e.g., dehalogenation). Purity (>98%) can be verified via HPLC, as noted in chemical inventories .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key methods include:

- ¹H NMR : Peaks for methyl (δ ~2.35 ppm) and aromatic protons (δ ~7.4–8.3 ppm) help confirm substitution patterns .

- Mass spectrometry (MS) : Molecular ion clusters at m/z 215/217 (for bromine isotopes) validate the molecular formula .

- Elemental analysis : Used to confirm C, H, and N content (e.g., C: ~39%, N: ~6.5%) .

Q. How is this compound utilized in medicinal chemistry research?

- The compound serves as a precursor for pharmaceuticals, particularly in synthesizing nicotinic acid derivatives with potential bioactivity. Its bromine and methyl groups enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) to create drug candidates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Use deuterated DMSO or CDCl₃ for consistent solvent shifts .

- Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Cross-validate with X-ray crystallography via SHELX software for unambiguous structural confirmation .

Q. What computational methods aid in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) calculations model electronic effects of the bromine and methyl groups on reaction pathways. For example, the electron-withdrawing bromine atom directs electrophilic substitution to specific ring positions . Pair DFT with experimental kinetics to refine catalytic conditions (e.g., Pd-catalyzed couplings).

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Bromine’s heavy atom effect can complicate X-ray diffraction. Solutions:

- Use high-resolution data (≤1.0 Å) and SHELXL for refinement, leveraging its robust handling of disordered atoms .

- Co-crystallize with stabilizing agents (e.g., hydrogen-bond donors like carboxylic acids) .

Q. How do structural analogs (e.g., 5-Bromonicotinic acid) differ in reactivity compared to this compound?

- The methyl group in this compound sterically hinders nucleophilic attack at the 4-position, whereas 5-Bromonicotinic acid lacks this hindrance. Comparative TLC and kinetic studies under identical conditions (e.g., SNAr reactions) reveal rate differences .

Methodological Considerations

- Synthesis Optimization : Vary NaOH concentration (5–15%) and monitor reaction progress via TLC .

- Purity Assurance : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

- Data Reproducibility : Report solvent, temperature, and instrument parameters (e.g., NMR field strength) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.